N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

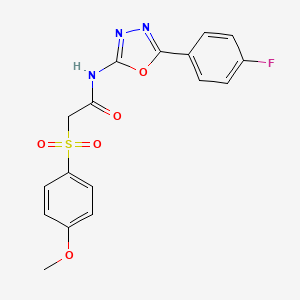

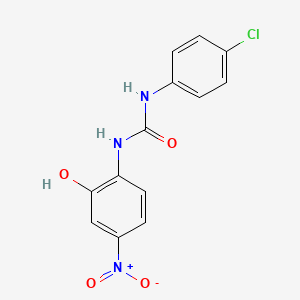

“N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)thiophene-2-carboxamide” is a chemical compound with the molecular formula C21H15NO4S. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

Thiophene and its derivatives are synthesized by medicinal chemists to produce a combinatorial library and carry out exhaustive efforts in the search of lead molecules . A series of novel 4,5-diarylthiophene-2-carboxamide compounds containing alkyl, cycloalkyl, aryl, aryl alkyl, and heterocyclic alkyl moieties were synthesized, characterized, and evaluated for their in vitro anti-inflammatory activities .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented as a 2D Mol file .

Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse and complex. For instance, 2-Butylthiophene is used as a raw material in the synthesis of anticancer agents and 2-octylthiophene is used in the synthesis of anti-atherosclerotic agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene, a core component of the compound, include a molecular mass of 84.14 g/mol, density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Applications De Recherche Scientifique

Crystallography and Structural Analysis

Research on similar chromene derivatives has focused on their crystal structures, revealing insights into their molecular conformations. For instance, studies on 4-oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives demonstrate their crystallization behaviors and the anti-rotamer conformation about the C-N bond. These structural insights are crucial for understanding the compound's interactions and stability in various applications (Reis et al., 2013).

Antibacterial Activity

Synthesized derivatives of 4-hydroxy-chromen-2-one, which share a structural resemblance with N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)thiophene-2-carboxamide, have shown significant antibacterial activities. This suggests potential applications in developing new antibacterial agents (Behrami & Dobroshi, 2019).

Materials Science and Polymer Research

In materials science, the incorporation of chromene structures into polyamides has been investigated for the development of photosensitive materials. These studies explore the properties of aromatic polyamides with coumarin chromophores, highlighting their thermal properties and potential in photoreactive applications (Nechifor, 2009).

Synthetic Methodology and Chemical Reactivity

Research on the synthetic methodologies involving chromene derivatives provides insights into the versatile reactivity of these compounds. Techniques such as the Suzuki–Miyaura reaction/lactonization tandem protocol have been developed for synthesizing condensed thienocoumarins, showcasing the compound's potential in facilitating diverse chemical syntheses (Iaroshenko et al., 2012).

Antimicrobial and Antifungal Activities

Certain thiophene-3-carboxamide derivatives, which are structurally related to this compound, exhibit antibacterial and antifungal activities. This highlights the compound's potential utility in developing antimicrobial and antifungal agents (Vasu et al., 2005).

Mécanisme D'action

Thiophene derivatives have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer . The beneficial anti-inflammatory and analgesic effects of these compounds are due to their inhibition of cyclooxygenase (COX), thereby inhibiting prostaglandins synthesis .

Orientations Futures

Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Propriétés

IUPAC Name |

N-[2-(4-methoxyphenyl)-4-oxochromen-7-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO4S/c1-25-15-7-4-13(5-8-15)18-12-17(23)16-9-6-14(11-19(16)26-18)22-21(24)20-3-2-10-27-20/h2-12H,1H3,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOQCEBSHJOQAPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[cyano(oxolan-3-yl)methyl]-4-ethyl-3-nitrobenzamide](/img/structure/B2387655.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2387660.png)

![1H-Indol-2-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2387662.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2387663.png)

![4-tert-butyl-N-[(2-chlorophenyl)methyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2387667.png)

![2-(4-ethoxyphenyl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2387669.png)

![[2-(2-Ethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2387671.png)

![ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2387675.png)

![6-(3,5-Dimethyl-1,2-oxazol-4-yl)spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2387676.png)